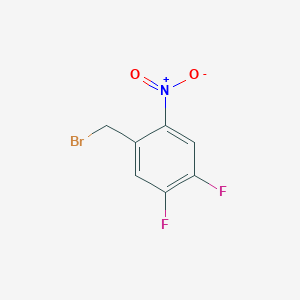
1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with bromomethyl, difluoro, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene typically involves multiple steps:
Nitration: The introduction of the nitro group is often the first step. This can be achieved by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The bromomethyl group is introduced through a bromination reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The difluoro groups are introduced using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Formation of various benzyl derivatives.
Reduction: Formation of 4,5-difluoro-2-nitroaniline.
Oxidation: Formation of 4,5-difluoro-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene involves its reactivity due to the presence of electron-withdrawing groups (nitro and fluoro) and the electron-donating bromomethyl group. These groups influence the compound’s reactivity in electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Benzyl Bromide: Similar structure but lacks the nitro and fluoro groups.
4-Bromomethyl-2-nitrobenzene: Lacks the difluoro groups.
4,5-Difluoro-2-nitrotoluene: Lacks the bromomethyl group.
Uniqueness: 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene is unique due to the combination of bromomethyl, difluoro, and nitro groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C7H4BrF2NO2 |
|---|---|
Molekulargewicht |
252.01 g/mol |
IUPAC-Name |
1-(bromomethyl)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2 |
InChI-Schlüssel |
RMESFXYMVNIABK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















